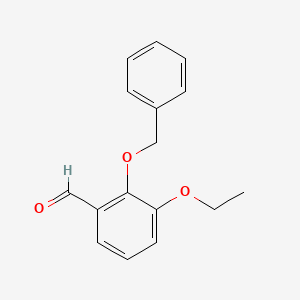

2-(benzyloxy)-3-ethoxybenzaldehyde

Description

Properties

IUPAC Name |

3-ethoxy-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-18-15-10-6-9-14(11-17)16(15)19-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOIBFQNRYMSCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1OCC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 2-(Benzyloxy)-3-ethoxybenzaldehyde

[1][2][3]

Executive Summary

This technical guide details the synthesis of 2-(benzyloxy)-3-ethoxybenzaldehyde , a critical pharmacophore used in the development of phosphodiesterase inhibitors and anti-inflammatory agents.[1][2][3] The structural complexity of this molecule lies in the contiguous substitution pattern (2,3-disubstitution) on the benzaldehyde core, which presents a challenge in regioselectivity.[3]

The protocol defined below utilizes a regiocontrolled sequential alkylation strategy . By exploiting the intramolecular hydrogen bonding (IMHB) inherent to the salicylaldehyde moiety, we can selectively install the ethyl group at the 3-position before benzylating the 2-position.[1][2][3] This route avoids expensive protecting group manipulations and utilizes commercially available 2,3-dihydroxybenzaldehyde as the starting material.[1][3]

Retrosynthetic Analysis

The synthesis is designed based on the differential nucleophilicity of the phenolic hydroxyl groups.[3]

-

Disconnection 1 (C-O Bond): Removal of the benzyl group reveals 3-ethoxy-2-hydroxybenzaldehyde (also known as 3-ethoxysalicylaldehyde).[1][2][3]

-

Disconnection 2 (C-O Bond): Removal of the ethyl group reveals 2,3-dihydroxybenzaldehyde .[2][3]

Mechanistic Insight: In 2,3-dihydroxybenzaldehyde, the hydroxyl group at C2 is engaged in a strong intramolecular hydrogen bond with the carbonyl oxygen.[1][3][4] This interaction significantly reduces the nucleophilicity of the C2-phenoxide compared to the C3-phenoxide.[1][3] Therefore, under controlled basic conditions, alkylation occurs preferentially at C3.[3]

Logical Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the exploitation of nucleophilic disparity.

Experimental Protocol

Phase 1: Regioselective Mono-Ethylation

Objective: Synthesis of 3-ethoxy-2-hydroxybenzaldehyde.

Reaction Scheme:

Reagents & Stoichiometry:

-

Ethyl Iodide (1.1 equiv)[3]

-

Potassium Bicarbonate (

) (1.5 equiv) — Critical: Use of a weak base prevents deprotonation of the H-bonded C2-OH.[2][3] -

Acetonitrile (MeCN) (0.2 M concentration)[3]

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 2,3-dihydroxybenzaldehyde and anhydrous MeCN.

-

Base Addition: Add

in a single portion. The weak base is sufficient to deprotonate the C3-hydroxyl (pKa ~9-10) but leaves the H-bonded C2-hydroxyl intact.[1][2][3] -

Alkylation: Add Ethyl Iodide dropwise via syringe to the suspension at room temperature.

-

Reflux: Heat the mixture to 80°C (reflux) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).[3] The starting material (more polar) should disappear, and a less polar spot (product) should appear.[3]

-

Note: If bis-alkylation (2,3-diethoxy) is observed, lower the temperature to 60°C and extend reaction time.

-

-

Work-up: Cool to room temperature. Filter off the inorganic salts.[1][3][4] Concentrate the filtrate under reduced pressure.

-

Purification: The residue is typically a solid.[1][3] Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the mono-ethylated intermediate.[1][3]

Phase 2: Benzylation of the Sterically Hindered Phenol

Objective: Synthesis of this compound.[1][2][3]

Reaction Scheme:

Reagents & Stoichiometry:

-

3-Ethoxy-2-hydroxybenzaldehyde (Intermediate from Phase 1) (1.0 equiv)[1][3]

-

Potassium Carbonate (

) (2.0 equiv) — Stronger base required to break the intramolecular H-bond.[2][3] -

Dimethylformamide (DMF) or Acetone (0.5 M)[3]

Step-by-Step Methodology:

-

Setup: Dissolve the intermediate in DMF.

-

Activation: Add

. Stir at room temperature for 30 minutes. The solution often turns bright yellow due to the formation of the phenoxide anion.[3] -

Addition: Add Benzyl Bromide dropwise.

-

Reaction: Heat to 60°C for 4–6 hours.

-

Work-up: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid.[1][3]

-

Isolation: Filter the solid. Wash copiously with water to remove DMF.[1][3]

-

Final Purification: Recrystallize from Ethanol or Isopropanol to achieve >98% HPLC purity.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Rationale |

| Base Selection (Step 1) | Strong bases (NaOH, | |

| Solvent Water Content | <0.1% (Anhydrous) | Water competes as a nucleophile and solvates anions, reducing reaction rate.[2][3] |

| Stoichiometry (Step 1) | 1.1 equiv EtI | Excess alkyl halide drives the reaction toward the bis-alkylated impurity.[1][2][3] |

| Temperature (Step 2) | 50–60°C | Sufficient to break the H-bond but low enough to prevent aldehyde oxidation.[1][3] |

Analytical Validation

To confirm the structure, the following NMR signatures must be verified:

-

Aldehyde Proton: Singlet at

ppm. -

Benzyl Methylene: Singlet at

ppm (2H). -

Ethyl Group: Quartet at

ppm (2H) and Triplet at -

Aromatic Region: Three protons (triplet, doublet, doublet pattern) indicating 1,2,3-substitution.[2][3]

Synthesis Workflow Diagram

Figure 2: Process flow diagram illustrating the sequential alkylation logic.

Safety & Handling

References

-

BenchChem. (2025).[1][3][4][7][8] Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes. (Application Note detailing the H-bond effect on regioselectivity in poly-hydroxy benzaldehydes). [3]

-

National Institutes of Health (PMC). (2021).[3] Regioselective alkylation of 2,4-dihydroxybenzyaldehydes. (Provides the mechanistic basis for using bicarbonate bases for selective phenol alkylation).[3]

-

Organic Syntheses. (1977).[1][3] 4-Ethoxy-3-hydroxybenzaldehyde.[1][2][3] (Illustrates standard work-up procedures for ethoxy-benzaldehyde derivatives).

-

CymitQuimica. (2025).[1][3] 3-Ethoxy-2-Hydroxybenzaldehyde Product Data. (Confirms stability and availability of the mono-ethylated intermediate).

Sources

- 1. 3-Ethoxy-2-Hydroxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

discovery and history of 2-(benzyloxy)-3-ethoxybenzaldehyde

This guide functions as a technical monograph for 2-(benzyloxy)-3-ethoxybenzaldehyde , a specialized intermediate in medicinal chemistry. It synthesizes data from organic synthesis literature, specific academic theses on HIV protease inhibitors, and crystallographic studies of related salicylaldehyde derivatives.

Synthesis, Reactivity, and Pharmaceutical Utility

Executive Technical Summary

This compound is a tri-substituted benzene derivative serving as a critical scaffold in the development of peptidomimetics and Schiff base ligands. Structurally, it is the benzyl-protected ether of 3-ethoxysalicylaldehyde (also known as ortho-ethylvanillin).

-

Chemical Formula: C

H -

Molecular Weight: 256.30 g/mol

-

Key Functionality: It acts as a "masked" phenol. The benzyl group protects the 2-hydroxyl position, allowing chemoselective modifications of the aldehyde moiety (e.g., reductive amination, Knoevenagel condensation) without interference from the acidic phenol.

-

Primary Applications:

-

HIV-1 Protease Inhibitors: Precursor to hydroxy-ethylene isosteres used in antiretroviral therapy research.

-

Anti-Tubercular Agents: Intermediate for lipophilic benzylamine derivatives targeting Mycobacterium tuberculosis.

-

Coordination Chemistry: Precursor to O,N-donor ligands upon deprotection.

-

Discovery and Chemical Genealogy

The molecule traces its lineage to the broader class of alkoxy-salicylaldehydes . While 3-ethoxysalicylaldehyde (the parent phenol) has been known since the early 20th century as a flavoring agent and ligand precursor, the specific 2-benzyloxy derivative emerged as a strategic intermediate in the late 1990s and 2000s for drug discovery.

The Strategic "Why"

In the synthesis of complex pharmacophores (like the HIV inhibitor Saquinavir or Ritonavir analogues), chemists often require a benzaldehyde core that mimics the P2 or P3 amino acid side chains.

-

The Problem: The free phenolic hydroxyl group in 3-ethoxysalicylaldehyde is reactive; it can interfere with nucleophilic attacks on the aldehyde or form unwanted phenoxide salts.

-

The Solution: Benzylation creates a robust ether linkage stable to basic conditions (e.g., NaOH, NaH) and nucleophiles (Grignard reagents), yet removable via catalytic hydrogenolysis (H

/Pd-C) under neutral conditions.

Synthetic Architecture

The synthesis follows a classic Williamson Ether Synthesis protocol. The reaction is driven by the nucleophilic attack of the phenoxide ion (generated in situ) on benzyl bromide.

Protocol: O-Benzylation of 3-Ethoxysalicylaldehyde

Based on methodologies adapted from Kayembe (2019) and standard protecting group strategies.

Reagents & Stoichiometry

| Component | Role | Equivalents |

| 3-Ethoxysalicylaldehyde | Substrate | 1.0 equiv |

| Benzyl Bromide | Electrophile | 1.0 - 1.1 equiv |

| Sodium Hydroxide (10% aq) | Base/Solvent | Excess (approx. 5-10 vol) |

| Ethanol/Water | Co-solvent | As needed for solubility |

Step-by-Step Workflow

-

Activation: Dissolve 3-ethoxysalicylaldehyde in 10% NaOH solution. The solution will turn yellow/orange due to the formation of the sodium phenoxide salt.

-

Alkylation: Add Benzyl bromide dropwise to the stirring solution at room temperature (20–25°C).

-

Critical Control Point: Maintain temperature <40°C to prevent Cannizzaro reaction side-products.

-

-

Reaction Phase: Stir vigorously for 0.5 – 6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting phenol (lower R

) should disappear, replaced by the less polar benzyl ether (higher R -

Work-up:

-

The product typically separates as a brown viscous oil or precipitate.

-

Extract with Dichloromethane (DCM) or Ethyl Acetate.

-

Wash organic layer with brine and water to remove residual base.

-

Dry over anhydrous Na

SO

-

-

Purification: Concentrate in vacuo. If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield & Characterization

-

Typical Yield: 89% – 93%

-

Appearance: Brown viscous liquid or low-melting solid.

-

IR Spectrum: Strong band at 1683 cm

(Aldehyde C=O).[2] Absorption at ~1594 cm

Visualization: Synthesis & Application Pathways

The following diagram illustrates the synthesis of the molecule and its divergent pathways into pharmaceutical applications.

Figure 1: Synthetic flowchart showing the conversion of 3-ethoxysalicylaldehyde to the target and its downstream pharmaceutical utility.

Pharmaceutical Applications & Mechanism[3]

A. HIV-1 Protease Inhibitors (Peptidomimetics)

Research highlighted by Kayembe (2019) utilizes this compound to synthesize aza-Michael adducts .

-

Mechanism: The aldehyde undergoes condensation with amino acid esters (like Glycine-OMe) followed by reduction. The bulky 2-benzyloxy and 3-ethoxy groups provide lipophilic interactions within the S2/S2' pockets of the HIV-1 protease enzyme, mimicking the phenylalanine-proline scissile bond of the viral polyprotein.

-

Significance: These derivatives have shown IC

values comparable to first-generation protease inhibitors like Ritonavir, serving as lead compounds for drug resistance studies.

B. Anti-Tubercular Activity

Derivatives synthesized via reductive amination of this aldehyde have demonstrated activity against Mycobacterium tuberculosis (H37Rv strain).[3]

-

Data: Benzylamine derivatives of the parent scaffold showed MIC

values ranging from 20 µM to 125 µM . -

SAR Insight: The 3-ethoxy group increases lipophilicity (LogP), enhancing cell wall penetration of the mycobacterium, while the aldehyde-derived amine binds to specific bacterial targets (potentially enoyl-ACP reductase).

C. Metal Coordination (Schiff Bases)

While the protected form is not a ligand, it is often used to build complex ligand backbones. Once the backbone is assembled (e.g., a diamine bridge), the benzyl group is removed (deprotection) to release the phenol.

-

Utility: This "late-stage deprotection" strategy allows for the synthesis of Salen-type ligands that are otherwise difficult to make due to side reactions of the free phenol. These complexes are used as catalysts and antibacterial agents.

Analytical Data Reference

For researchers verifying synthesized material, the following spectroscopic data is standard for This compound .

| Method | Signal / Value | Assignment |

| Aldehyde (-CH O) | ||

| Benzylic (-OCH | ||

| Ethoxy (-OCH | ||

| Ethoxy (-OCH | ||

| Aromatic Protons | ||

| Carbonyl (C=O) | ||

| C-2 (Aromatic C-OBn) | ||

| Benzylic Carbon | ||

| IR Spectroscopy | 1683 cm | C=O[1][2][3][4][5][6] Stretch (Aldehyde) |

References

-

Kayembe, J. P. (2019).[2] Design, synthesis and evaluation of novel peptidomimetics compounds as HIV-1 protease inhibitors. University of Pretoria / CORE.

-

Sigma-Aldrich. (n.d.).[4] 3-Ethoxysalicylaldehyde Product Sheet (CAS 492-88-6).

-

Taslimi, P., et al. (2020).[5] Synthesis, bioactivity and binding energy calculations of novel 3-ethoxysalicylaldehyde based thiosemicarbazone derivatives. Bioorganic Chemistry.

-

MassBank. (2016). Mass Spectrum of 2-Benzyloxy-3-ethoxybenzaldehyde (Record JP008121).

-

Mkhize, S. (2022).[7][8] Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation. The Open Medicinal Chemistry Journal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, bioactivity and binding energy calculations of novel 3-ethoxysalicylaldehyde based thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 492-88-6: 3-Ethoxysalicylaldehyde | CymitQuimica [cymitquimica.com]

- 7. 3-Ethoxysalicylaldehyde 97 492-88-6 [sigmaaldrich.com]

- 8. O-Ethylvanillin | C9H10O3 | CID 68117 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Synthetic Utility and Pharmacophore Exploration of 2-(Benzyloxy)-3-ethoxybenzaldehyde and its Structural Analogs

[1]

Executive Summary

This technical guide analyzes 2-(benzyloxy)-3-ethoxybenzaldehyde , a critical intermediate in the synthesis of complex heterocyclic compounds and medicinal agents.[1] Belonging to the class of polyalkoxybenzaldehydes, this molecule serves as a protected scaffold for 3-ethoxysalicylaldehyde .[1] Its structural significance lies in the orthogonal protection of the 2-hydroxyl group (via benzylation), enabling selective functionalization at the aldehyde moiety or the 3-ethoxy position.[1]

This guide details the synthesis, structural analogs, and divergent applications of this scaffold in drug discovery, specifically focusing on its role as a precursor for coumarins , benzofurans , and Schiff base ligands .

Part 1: Structural Logic & Chemical Significance

The Ortho-Alkoxy Scaffold

The target molecule is a trisubstituted benzene ring.[1] The numbering priority assigns the aldehyde carbon as position 1.

-

Position 2 (Ortho): Benzyloxy group (

).[1][2] This acts as a robust protecting group for the phenol, stable against basic conditions and mild oxidizers, yet removable via catalytic hydrogenation ( -

Position 3 (Meta): Ethoxy group (

). This provides electron-donating character to the ring and steric bulk that influences binding affinity in protein targets (e.g., kinase pockets or PDE active sites).[1]

Distinction from Common Isomers: Researchers must distinguish this scaffold from Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).[1] The 2,3-substitution pattern of the target molecule creates a "crowded" steric environment, often forcing the aldehyde group out of planarity, which alters reactivity compared to the 3,4-analogs.

Pharmacophore Potential

In medicinal chemistry, this scaffold is a "privileged structure" for:

-

Schiff Base Formation: Reaction with amines yields ligands with high affinity for transition metals (Cu, Zn), often investigated for antimicrobial and anticancer properties.

-

Heterocycle Synthesis: The 2-benzyloxy group can be deprotected to a free phenol, which then cyclizes with the aldehyde side chain (after modification) to form benzofurans or coumarins (anticoagulants/fluorescent probes).[1]

Part 2: Validated Synthetic Protocol

Synthesis of this compound

Reaction Type: Williamson Ether Synthesis (Regioselective).[1] Precursor: 3-Ethoxy-2-hydroxybenzaldehyde (3-Ethoxysalicylaldehyde).[1][3]

Reagents & Materials

-

Substrate: 3-Ethoxy-2-hydroxybenzaldehyde (1.0 eq)[1]

-

Base: Potassium Carbonate (

), anhydrous (1.5 eq)[1][4] -

Solvent: Acetonitrile (MeCN) or DMF (Dry).[1]

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate reaction via Finkelstein exchange.

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxy-2-hydroxybenzaldehyde (10 mmol) in anhydrous Acetonitrile (30 mL).

-

Deprotonation: Add anhydrous

(15 mmol). The solution may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes. -

Alkylation: Add Benzyl Bromide (12 mmol) dropwise. If using KI, add it now.

-

Reflux: Attach a reflux condenser and heat the mixture to

for 4–6 hours. -

Work-up: Cool to RT. Filter off the inorganic solids (

, excess carbonate). Concentrate the filtrate under reduced pressure. -

Purification: Dissolve residue in EtOAc, wash with water (

) and Brine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Self-Validating Quality Control

Part 3: Structural Analogs & SAR Exploration

To optimize biological activity, researchers synthesize analogs by varying the ether chains or the core substitution pattern.

Table 1: Structural Analogs and Applications

| Analog Class | Structural Modification | Rationale for Drug Design |

| Homologation | 3-Methoxy (o-Vanillin ether) | Reduces steric bulk; explores tight binding pockets.[1] |

| Lipophilicity | 3-Butoxy / 3-Hexyloxy | Increases LogP; improves membrane permeability for CNS targets.[1] |

| Electronic | 2-(4-Fluorobenzyloxy) | Block metabolic oxidation of the benzyl ring; alters pKa.[1] |

| Isomeric | 3-Ethoxy-4-benzyloxy | Shifts to "Vanillin" scaffold; targets PDE4 inhibition (e.g., Rolipram analogs).[1] |

| Reactive | 5-Bromo-derivative | Adds a handle for Suzuki coupling (Biaryl synthesis).[1] |

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the synthetic flow from the precursor to the target, and its subsequent divergence into bioactive heterocycles.

Figure 1: Synthetic workflow transforming the salicylaldehyde precursor into the target scaffold and its subsequent application in generating heterocyclic libraries.

Part 5: Mechanistic Insights for Drug Development

The "Ortho Effect" in Reactivity

The 2-benzyloxy group exerts a significant steric influence.[1] In nucleophilic additions to the aldehyde (e.g., Grignard reactions), the bulky benzyl group can direct attack to the re or si face, inducing diastereoselectivity. Furthermore, the oxygen atoms at positions 2 and 3 can act as a bidentate coordination site for metal cations, which is relevant if the molecule is used to synthesize metallo-drugs.

Deprotection Strategies

For applications requiring the free phenol (e.g., closing the ring to form a benzofuran), the benzyl group is removed.

-

Hydrogenolysis:

in MeOH. (Cleanest method). -

Acid Hydrolysis: Trifluoroacetic acid (TFA) or

at

Safety & Handling

References

-

Preparation of 2-(Benzyloxy)

-

Regioselective Alkylation of Dihydroxybenzaldehydes

- Source: N

- Context: Discusses the selectivity challenges when alkylating poly-hydroxy benzaldehydes and the use of specific bases to favor mono-alkyl

-

URL:[1]

-

Biological Activity of Alkoxybenzaldehyde Derivatives

-

Crystal Structure and Properties of 3-Ethoxy-2-hydroxybenzaldehyde

Sources

- 1. 4-Benzyloxy-3-methoxybenzaldehyde 98 2426-87-1 [sigmaaldrich.com]

- 2. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]

- 3. Benzaldehyde, 3-ethoxy-2-hydroxy- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Guided Protocol for the Synthesis of 2-(benzyloxy)-3-ethoxybenzaldehyde

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive, two-step protocol for the synthesis of 2-(benzyloxy)-3-ethoxybenzaldehyde, a valuable substituted benzaldehyde intermediate. The narrative begins by addressing the synthetic challenge of producing this molecule from salicylaldehyde and subsequently proposes a more chemically sound and efficient pathway commencing from 2,3-dihydroxybenzaldehyde. The synthesis leverages the Williamson ether synthesis for sequential, selective O-ethylation and O-benzylation. This document furnishes detailed, step-by-step experimental protocols, a discussion of the underlying chemical principles, quantitative data, and visual workflows to ensure reproducibility and aid in practical laboratory implementation.

Introduction and Synthetic Strategy

This compound is a bespoke chemical building block with potential applications in the synthesis of complex organic molecules, including pharmaceutical agents and fine chemicals. Its structure, featuring two distinct ether linkages at the ortho and meta positions relative to the aldehyde, requires a carefully planned synthetic route.

While the starting material was specified as salicylaldehyde (2-hydroxybenzaldehyde), a direct and efficient conversion to the target molecule is synthetically challenging. The primary obstacle is the introduction of an ethoxy group at the C-3 position of the salicylaldehyde ring, a transformation for which no high-yielding, direct method is commonly available.

Therefore, this guide presents a more robust and logical synthetic strategy starting from 2,3-dihydroxybenzaldehyde . This precursor already possesses the required oxygenation pattern on the aromatic ring, allowing for a more straightforward and higher-yielding two-step etherification process. This approach is superior in terms of atom economy and overall efficiency.

The chosen strategy is as follows:

-

Selective O-Ethylation: The first step involves a selective Williamson ether synthesis to ethylate the hydroxyl group at the C-3 position of 2,3-dihydroxybenzaldehyde, yielding the key intermediate, 2-hydroxy-3-ethoxybenzaldehyde (o-ethylvanillin).

-

O-Benzylation: The second step involves the benzylation of the remaining phenolic hydroxyl group at the C-2 position, again via the Williamson ether synthesis, to afford the final target molecule.

This sequential approach allows for the controlled introduction of two different alkoxy groups onto the benzaldehyde scaffold.

Caption: Overall synthetic scheme for this compound.

Foundational Chemistry: The Williamson Ether Synthesis

The Williamson ether synthesis, first developed by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing ethers.[1][2] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3] In this process, a deprotonated alcohol (an alkoxide) acts as a nucleophile, attacking an electrophilic carbon atom of an organohalide (or other substrate with a good leaving group, like a tosylate) to form an ether linkage.[4]

Mechanism:

-

Deprotonation: A base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The phenoxide ion attacks the alkyl halide in a backside attack, displacing the halide leaving group and forming the C-O ether bond.[3]

For this reaction to be efficient, primary alkyl halides are preferred as electrophiles to minimize competing elimination reactions (E2), which can become significant with secondary and tertiary halides.[4] In this guide, both ethyl iodide and benzyl bromide are primary halides, making them ideal reagents for this synthesis.

Experimental Protocols

Part 1: Synthesis of 2-Hydroxy-3-ethoxybenzaldehyde (Intermediate)

This protocol details the selective mono-ethylation of 2,3-dihydroxybenzaldehyde. The selectivity for the C-3 hydroxyl group over the C-2 hydroxyl group can be challenging and often results in a mixture of products.[5] The conditions described here are optimized to favor the desired isomer, but chromatographic purification is essential.

Materials & Reagents:

-

2,3-Dihydroxybenzaldehyde

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground

-

Ethyl Iodide (EtI)

-

Anhydrous Acetone

-

Ethyl Acetate (EtOAc)

-

n-Hexane

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dihydroxybenzaldehyde (5.0 g, 36.2 mmol, 1.0 eq).

-

Add anhydrous acetone (100 mL) to dissolve the starting material.

-

Add anhydrous potassium carbonate (5.5 g, 39.8 mmol, 1.1 eq). The K₂CO₃ acts as the base to deprotonate one of the phenolic hydroxyls.

-

With vigorous stirring, add ethyl iodide (3.2 mL, 39.8 mmol, 1.1 eq) to the suspension at room temperature. Using a slight excess of the base and ethylating agent helps drive the reaction towards the mono-ethylated product.

-

Heat the reaction mixture to reflux (approx. 56°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc eluent system.

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KI). Wash the solid residue with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oily residue.

-

Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient eluent of n-hexane and ethyl acetate (e.g., starting from 95:5 to 80:20). The desired product, 2-hydroxy-3-ethoxybenzaldehyde, is typically a pale yellow solid upon isolation.[6]

Part 2: Synthesis of this compound (Final Product)

This protocol outlines the benzylation of the intermediate synthesized in Part 1. With only one remaining hydroxyl group, this reaction is more straightforward and generally proceeds with high yield.

Materials & Reagents:

-

2-Hydroxy-3-ethoxybenzaldehyde (from Part 1)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground

-

Benzyl Bromide (BnBr) - Caution: Lachrymator, handle in a fume hood.[7]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

-

In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxy-3-ethoxybenzaldehyde (3.0 g, 18.1 mmol, 1.0 eq) in anhydrous DMF (40 mL).

-

Add anhydrous potassium carbonate (3.75 g, 27.1 mmol, 1.5 eq).

-

Add benzyl bromide (2.6 mL, 21.7 mmol, 1.2 eq) dropwise to the stirred mixture at room temperature.[7]

-

Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction completion by TLC (4:1 Hexane:EtOAc).

-

After cooling to room temperature, pour the reaction mixture into ice-cold water (150 mL) with stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography if necessary to yield this compound as a solid.

Workflow Visualization and Data Summary

Caption: Step-by-step experimental workflow for the two-part synthesis.

Table 1: Summary of Reactants and Products

| Compound | Formula | Molar Mass ( g/mol ) | Role | Typical Yield |

| 2,3-Dihydroxybenzaldehyde | C₇H₆O₃ | 138.12 | Starting Material | - |

| 2-Hydroxy-3-ethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | Intermediate | 50-65% |

| This compound | C₁₆H₁₆O₃ | 256.30 | Final Product | 85-95% (from intermediate) |

Conclusion

The synthetic route detailed in this guide, beginning with 2,3-dihydroxybenzaldehyde, represents a logical and efficient method for the preparation of this compound. By employing two sequential Williamson ether syntheses, the protocol allows for the controlled and high-yielding introduction of both the ethoxy and benzyloxy functional groups. The provided step-by-step procedures, causality explanations, and visual aids are designed to empower researchers to successfully replicate this synthesis for applications in medicinal chemistry, materials science, and broader organic synthesis.

References

-

RSC. (n.d.). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Grokipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Zhang, et al. (n.d.). 2-(2-{2-[2-(Dibromomethyl)phenoxy]ethoxy}benzyloxy)benzaldehyde. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN103724171B - Preparation method of 2-ethoxybenzaldehyde.

-

PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. Retrieved from [Link]

-

Grokipedia. (n.d.). ortho-Vanillin. Retrieved from [Link]

-

CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

-

Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]

-

Weng, S.-S., Li, H.-C., & Yang, T.-M. (2012). Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity. RSC Publishing. Retrieved from [Link]

- Google Patents. (n.d.). CN103724171A - Preparation method of 2-ethoxybenzaldehyde.

-

(2023, November 3). Iron salicylate catalyzes oxidative esterification of biomass-derived aldehydes. SpringerLink. Retrieved from [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. Retrieved from [Link]

-

MDPI. (n.d.). 2-Hydroxy-3-octyloxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US3972945A - Process for the selective synthesis of salicylaldehydes.

-

ACS Publications. (2008, October 21). Photolabile Protection of 1,2- and 1,3-Diols with Salicylaldehyde Derivatives. Organic Letters. Retrieved from [Link]

-

Wikipedia. (n.d.). ortho-Vanillin. Retrieved from [Link]

-

PubChem. (n.d.). o-Vanillin. Retrieved from [Link]

-

Wikipedia. (n.d.). Salicylaldehyde. Retrieved from [Link]

-

(n.d.). 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2012040454A2 - Synthesis of substituted salicylaldehyde derivatives.

-

NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. Retrieved from [Link]

-

NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

-

Beilstein Archives. (2017, February 20). (Z)-Selective Takai olefination of salicylaldehydes. PubMed Central. Retrieved from [Link]

-

(n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Retrieved from [Link]

-

EPA. (n.d.). Benzaldehyde, 3-ethoxy-2-hydroxy- Env. Fate/Transport. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. 2-Hydroxy-3-octyloxybenzaldehyde [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

reaction of 2-(benzyloxy)-3-ethoxybenzaldehyde with Grignard reagents

An Application Guide for the Synthesis of Substituted 1-Phenylalkan-1-ols via Grignard Addition to 2-(Benzyloxy)-3-ethoxybenzaldehyde

Abstract

This comprehensive technical guide details the reaction of this compound with various Grignard reagents, a cornerstone carbon-carbon bond-forming reaction in modern organic synthesis.[1][2][3] The addition of organomagnesium halides to this substituted benzaldehyde provides a direct and efficient route to a range of 1-(2-(benzyloxy)-3-ethoxyphenyl)alkan-1-ols. These products are valuable intermediates in medicinal chemistry and materials science, where precise molecular architectures are paramount. This document provides an in-depth examination of the reaction mechanism, field-tested experimental protocols, and critical troubleshooting advice to empower researchers in drug development and chemical synthesis.

Introduction and Scientific Context

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile methods for creating carbon-carbon bonds.[3] Its utility in converting aldehydes and ketones into secondary and tertiary alcohols, respectively, is fundamental to multi-step organic synthesis.[3][4][5][6][7] The substrate of interest, this compound, presents a unique scaffold. The aldehyde functional group serves as the electrophilic site for the nucleophilic Grignard reagent. Critically, the molecule also contains two ether functionalities—a benzyl ether and an ethyl ether. These groups are robust under the strongly basic conditions of the Grignard reaction, effectively acting as built-in protecting groups that remain inert during the key bond-forming step.[8][9]

This application note will elucidate the mechanistic nuances of this transformation, provide scalable and reproducible protocols, and offer solutions to common experimental challenges.

Mechanistic Deep Dive: Causality and Control

A thorough understanding of the reaction mechanism is essential for optimization and troubleshooting. The reaction proceeds through a well-defined pathway, but its success hinges on controlling several competing processes.

The Nature of the Grignard Reagent

A Grignard reagent (R-Mg-X) is an organomagnesium halide formed by reacting an organic halide with magnesium metal.[3] The significant difference in electronegativity between carbon and magnesium polarizes the C-Mg bond, imparting substantial carbanionic character to the carbon atom. This makes the Grignard reagent both a potent nucleophile and a strong base, properties that dictate its reactivity.[5][10]

Core Reaction Pathway

The primary mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde.

-

Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of this compound. This step forms the new carbon-carbon bond and breaks the carbonyl π-bond, creating a tetrahedral magnesium alkoxide intermediate.[1][3][6][11]

-

Acidic Workup: The reaction is "quenched" with an acid source. This crucial step protonates the magnesium alkoxide intermediate to yield the final secondary alcohol product and water-soluble magnesium salts.[1][10][12]

Caption: Figure 1: Core Reaction Mechanism

Potential Side Reactions and Control Measures

-

Wurtz Coupling: A significant side reaction involves the coupling of the Grignard reagent with unreacted alkyl/aryl halide starting material.[2] This is often observed as a symmetrical biphenyl byproduct (e.g., biphenyl when forming phenylmagnesium bromide).

-

Control Strategy: This can be minimized by the slow, dropwise addition of the halide to the magnesium turnings during the Grignard reagent formation, which keeps the halide concentration low.[13]

-

-

Protonation (Quenching): Grignard reagents react irreversibly and exothermically with protic sources, most notably water.[1][4][10] This consumes the reagent and reduces the yield.

-

Control Strategy: All glassware must be rigorously dried (flame-drying or oven-drying is standard), and anhydrous solvents (typically diethyl ether or THF) must be used under an inert atmosphere (N₂ or Ar).

-

-

Homocoupling: The Grignard reagent can be oxidized by residual oxygen, leading to the formation of symmetrical R-R products.

-

Control Strategy: Maintaining a positive pressure of an inert gas (N₂ or Ar) throughout the reaction is critical.

-

Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and rationales for each step. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Preparation of Grignard Reagent (Example: Phenylmagnesium Bromide)

Materials:

-

Magnesium turnings (1.2 equiv.)

-

Bromobenzene (1.0 equiv.)

-

Anhydrous Diethyl Ether (or THF)

-

Iodine (1-2 small crystals)

Apparatus:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser with drying tube (CaCl₂ or Drierite)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas (N₂ or Ar) line

Procedure:

-

Setup: Assemble the flame-dried glassware while hot and allow it to cool under a positive flow of inert gas.

-

Initiation: Place the magnesium turnings and a small crystal of iodine in the flask. The iodine helps to activate the magnesium surface by removing the passivating oxide layer.

-

Initial Addition: Add a small portion (~10%) of a solution of bromobenzene in anhydrous diethyl ether to the magnesium. The reaction is initiated when the brownish color of the iodine fades and gentle bubbling or cloudiness appears.[3][6][12] If the reaction does not start, gentle warming with a heat gun or crushing the magnesium with a glass rod may be necessary.

-

Controlled Addition: Once initiated, add the remaining bromobenzene solution dropwise from the addition funnel at a rate that maintains a gentle, steady reflux. This prevents a dangerous exotherm and minimizes Wurtz coupling.[6][14]

-

Completion: After the addition is complete, reflux the gray, cloudy mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent is now ready for use.

Protocol 2: Reaction with this compound

Procedure:

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. This helps to control the exothermic reaction with the aldehyde.

-

Substrate Addition: Dissolve this compound (1.0 equiv. relative to the initial halide) in anhydrous diethyl ether. Add this solution dropwise to the stirred, cooled Grignard reagent via an addition funnel. A color change and/or the formation of a precipitate is typically observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

Protocol 3: Workup and Purification

Procedure:

-

Quenching (Critical Step): Cool the reaction mixture back to 0 °C in an ice bath. Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. This is a highly exothermic step that quenches unreacted Grignard reagent and protonates the alkoxide.[15] Using NH₄Cl provides a milder, buffered quench compared to strong acids, which can be advantageous for sensitive products.

-

Extraction: Transfer the entire mixture to a separatory funnel. Add more diethyl ether if needed to ensure two distinct layers form. Separate the organic layer.[14][15]

-

Washing: Extract the aqueous layer twice more with diethyl ether. Combine all organic extracts and wash sequentially with water and then a saturated NaCl solution (brine). The brine wash helps to remove residual water from the organic phase.[10]

-

Drying: Dry the combined organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[15]

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure secondary alcohol.

Caption: Figure 2: General Experimental Workflow

Data Summary and Expected Outcomes

The reaction is versatile and can be performed with a variety of Grignard reagents to yield different secondary alcohols. The following table summarizes representative, expected outcomes.

| Grignard Reagent (R-MgX) | R-Group | Equivalents (vs. Aldehyde) | Temperature (°C) | Typical Yield (%) | Product Structure |

| CH₃MgBr | Methyl | 1.2 - 1.5 | 0 to RT | 85 - 95% | 1-(2-(Benzyloxy)-3-ethoxyphenyl)ethan-1-ol |

| C₂H₅MgBr | Ethyl | 1.2 - 1.5 | 0 to RT | 80 - 90% | 1-(2-(Benzyloxy)-3-ethoxyphenyl)propan-1-ol |

| PhMgBr (Phenyl) | Phenyl | 1.2 - 1.5 | 0 to RT | 88 - 96% | (2-(Benzyloxy)-3-ethoxyphenyl)(phenyl)methanol |

| VinylMgBr | Vinyl | 1.2 - 1.5 | 0 to RT | 75 - 85% | 1-(2-(Benzyloxy)-3-ethoxyphenyl)prop-2-en-1-ol |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Reaction fails to initiate | 1. Passivated magnesium surface (MgO layer).2. Wet glassware or solvents. | 1. Add a crystal of iodine or a few drops of 1,2-dibromoethane. Gently crush the Mg turnings with a dry glass rod.[6]2. Ensure all glassware is rigorously flame-dried and solvents are certified anhydrous. |

| Low yield of desired alcohol | 1. Incomplete formation of the Grignard reagent.2. Grignard reagent was quenched by moisture/air.3. Insufficient reaction time. | 1. Use fresh, high-quality magnesium and ensure the reaction to form the reagent goes to completion.2. Maintain a positive inert gas pressure throughout the experiment.3. Monitor the reaction by TLC to confirm the consumption of starting material before workup. |

| Significant biphenyl byproduct (Wurtz coupling) | Rapid addition of alkyl/aryl halide during Grignard formation. | Add the halide solution dropwise to the magnesium at a rate that maintains a gentle reflux, keeping the instantaneous concentration of the halide low.[2][13] |

| Persistent emulsion during workup | Formation of fine magnesium salt precipitates. | Add saturated NaCl solution (brine) to the separatory funnel to increase the ionic strength of the aqueous layer, which often helps break emulsions.[15] |

Conclusion

The Grignard addition to this compound is a highly effective and reliable method for synthesizing a diverse array of substituted secondary alcohols. These compounds serve as crucial building blocks for more complex molecular targets in pharmaceutical and materials science research.[2][4] Success in this procedure is predicated on a firm grasp of the underlying mechanism and meticulous attention to anhydrous and anaerobic techniques. By following the validated protocols and troubleshooting guidance presented herein, researchers can confidently and efficiently execute this powerful transformation.

References

-

Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]

-

Schulze, V., Nell, P. G., Burton, A., & Hoffmann, R. W. (2003). Simple Diastereoselectivity on Addition of r-Haloalkyl Grignard Reagents to Benzaldehyde. Organic Letters, 5(8), 1237-1239. [Link]

-

Schulze, V., Nell, P. G., Burton, A., & Hoffmann, R. W. (2003). Simple Diastereoselectivity on Addition of α-Haloalkyl Grignard Reagents to Benzaldehyde. The Journal of Organic Chemistry, 68(11), 4546-4549. [Link]

-

ACS Publications. (2003, May 2). Simple Diastereoselectivity on Addition of α-Haloalkyl Grignard Reagents to Benzaldehyde. The Journal of Organic Chemistry. [Link]

-

Schulze, V., Nell, P. G., Burton, A., & Hoffmann, R. W. (2003). Simple diastereoselectivity on addition of alpha-haloalkyl Grignard reagents to benzaldehyde. The Journal of Organic Chemistry, 68(11), 4546–4549. [Link]

-

Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Chemistry Steps. [Link]

-

CHM 244 Lab Practical- Grignard Reactions. (n.d.). CHM 244 Lab Practical- Grignard Reactions. [Link]

-

ResearchGate. (n.d.). Pharmaceutical syntheses featuring the Grignard reaction. ResearchGate. [Link]

-

Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

-

Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Organic Chemistry Tutor. [Link]

-

YouTube. (2020, November 9). Grignard Reagent Formation - From the Lab to Industry (English). [Link]

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Gelest, Inc. [Link]

-

SciSpace. (n.d.). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. SciSpace. [Link]

-

Web Pages. (n.d.). 1. Grignard Reaction. [Link]

-

Unknown. (n.d.). 25. The Grignard Reaction. [Link]

-

OpenBU. (2011, October 11). Grignard Reaction - Synthesis of Substituted Benzoic Acids. [Link]

-

National Center for Biotechnology Information. (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. [Link]

-

ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

-

Unknown. (n.d.). 14 Formation and reaction of a Grignard reagent. [Link]

-

Unknown. (n.d.). 25. The Grignard Reaction. [Link]

-

ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure. [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

Sources

- 1. britthipple.com [britthipple.com]

- 2. researchgate.net [researchgate.net]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. d.web.umkc.edu [d.web.umkc.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scispace.com [scispace.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 2-(Benzyloxy)-3-ethoxybenzaldehyde as a Versatile Intermediate in Targeted Drug Discovery

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the precise control of molecular architecture is paramount for developing targeted pharmacophores. 2-(Benzyloxy)-3-ethoxybenzaldehyde is a highly specialized, strategically protected intermediate utilized extensively in the synthesis of peptidomimetics and heterocyclic scaffolds, most notably HIV-1 protease inhibitors[1].

The design of this intermediate relies on two critical structural features:

-

The 3-Ethoxy Group: Provides tunable steric bulk and lipophilicity, which is essential for optimizing the binding affinity of downstream molecules within hydrophobic enzyme pockets (such as the S1/S2 pockets of the HIV-1 protease).

-

The 2-Benzyloxy Group (Protecting Group Strategy): The ortho-phenolic hydroxyl group of the precursor (3-ethoxysalicylaldehyde) is highly nucleophilic. If left unprotected during downstream olefination (e.g., Knoevenagel condensation), it will undergo spontaneous intramolecular oxa-Michael addition, prematurely forming a coumarin ring. Masking this phenol as a benzyl ether preserves the linear α,β-unsaturated system, allowing for controlled intermolecular aza-Michael additions to build diverse peptidomimetic libraries[1]. The benzyl group can later be orthogonally removed via catalytic hydrogenation to trigger cyclization if the coumarin core is desired.

Physicochemical Properties & Analytical Profile

To ensure reproducibility across synthetic campaigns, the physicochemical and spectral properties of this compound are summarized below. The mass spectrometry profile is heavily utilized as an analytical reference standard in metabolomic databases[2].

| Parameter | Value | Analytical Significance |

| Chemical Name | This compound | Standardized IUPAC nomenclature. |

| Molecular Formula | C₁₆H₁₆O₃ | - |

| Molecular Weight | 256.30 g/mol | - |

| Appearance | Brown viscous liquid | Visual indicator of successful organic extraction[1]. |

| Typical Yield | ~93.0% | Demonstrates the high chemoselectivity of the aqueous NaOH method[1]. |

| IR (Ʋmax) | 1683 cm⁻¹ | Confirms the preservation of the aldehyde (C=O stretch)[1]. |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.26 (s, 2H, -OCH₂Ph) | Confirms successful O-benzylation via benzylic protons[1]. |

| Mass Spectrometry | EI-B MS | Validated reference standard (MassBank Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP008121)[2]. |

Synthetic Workflow & Mechanistic Pathways

The following diagram illustrates the divergent synthetic utility of this compound, highlighting its role as a linchpin in the generation of both linear peptidomimetics and cyclic coumarin scaffolds.

Synthetic workflow from this compound to HIV-1 protease inhibitors.

Validated Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Selective O-benzylation of the ortho-phenolic hydroxyl group while preventing the Cannizzaro reaction of the adjacent aldehyde. Causality & Mechanism: The use of 10% aqueous NaOH specifically deprotonates the phenol to form a highly nucleophilic phenoxide ion. Benzyl bromide then undergoes a rapid Sₙ2 substitution. The biphasic nature of the reaction requires vigorous stirring to facilitate phase transfer.

Step-by-Step Methodology:

-

Phenoxide Formation: In a stoppered round-bottom flask, suspend 3-ethoxysalicylaldehyde (18.1 mmol) in 15.0 mL of 10% aqueous NaOH[1]. Stir vigorously for 10 minutes at room temperature until the mixture becomes homogenous, indicating the formation of the water-soluble sodium phenoxide salt.

-

Alkylation: Add benzyl bromide (18.0 mmol) dropwise to the stirring solution[1]. Expert Insight: Dropwise addition prevents localized heating and minimizes the hydrolysis of benzyl bromide into benzyl alcohol.

-

Reaction Monitoring (Self-Validating System): Stir the mixture for 0.5 to 6 hours[1]. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system.

-

Validation Check: The reaction is complete when the UV-active spot of the starting phenol (lower

due to hydrogen bonding) is fully consumed and replaced by the less polar benzylated product (higher

-

-

Work-up & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 × 20 mL). Wash the combined organic layers with brine (20 mL) to remove residual alkalinity, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Yield & Characterization: The process affords the title compound as a brown viscous liquid (~93% yield)[1]. Validate the structure via ¹H NMR, ensuring the disappearance of the phenolic -OH signal (~10.5 ppm) and the appearance of the benzylic -CH₂- singlet at δ 5.26 ppm[1].

Protocol B: Downstream Synthesis of aza-Michael Adduct Precursors (HIV-1 Inhibitors)

Objective: Utilizing the protected aldehyde to synthesize peptidomimetic aza-Michael adducts. Causality & Mechanism: With the phenol protected, the aldehyde can safely undergo olefination to form a Michael acceptor (e.g., a 2-methylenepropanoate ester). Amines can then attack the β-carbon without competing intramolecular cyclization.

Step-by-Step Methodology:

-

Olefination: React this compound with a stabilized ylide or active methylene compound to yield the corresponding α,β-unsaturated ester. Purify via flash chromatography.

-

Intermolecular aza-Michael Addition: Dissolve the resulting alkene in dry THF. Add an amine nucleophile (e.g., benzylamine, glycine-OMe, or proline-OMe)[1].

-

Incubation: Stir the mixture in a stoppered flask for 0.5 - 6 hours, monitoring via TLC until the starting materials are consumed[1].

-

Post-Reaction Cyclization (Optional): To generate coumarin-based HIV-1 protease inhibitors, subject the purified aza-Michael adduct to catalytic hydrogenation (Pd/C, H₂) to cleave the benzyl ether. The liberated phenol will undergo base-catalyzed intramolecular cyclization with the adjacent ester to afford coumarin-3-hydroxy-2-methylenepropanoate derivatives[1].

References

- Title: JP. Kayembe RU.

- Source: massbank.

Sources

Strategic Utilization of 2-(Benzyloxy)-3-ethoxybenzaldehyde in Heterocyclic and API Synthesis

Executive Summary

2-(Benzyloxy)-3-ethoxybenzaldehyde (CAS: N/A for specific isomer, analogous to 492-88-6 derivatives) represents a highly specialized scaffold in organic synthesis. Its utility stems from the orthogonal stability of its substituents: a labile benzyl protecting group at the C2 position and a robust ethoxy ether at C3. This specific substitution pattern allows researchers to perform chemoselective transformations at the aldehyde functionality (C1) or the aromatic ring without compromising the phenolic oxygen at C2, which can be liberated later for cyclization.

This guide details the synthesis, handling, and application of this building block, specifically focusing on its role as a precursor for coumarins , benzofurans , and polysubstituted styrenes relevant to HIV protease inhibitors and anti-inflammatory agents.

Chemical Identity & Properties

| Property | Description |

| Chemical Name | This compound |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.30 g/mol |

| Appearance | Viscous brown liquid or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, THF, Acetone; Insoluble in Water |

| Stability | Stable under basic conditions; Benzyl group sensitive to hydrogenolysis and strong Lewis acids |

Strategic Utility: The "Orthogonal" Advantage

The power of this building block lies in the differential reactivity of the C2-Benzyloxy and C3-Ethoxy groups.

-

C2-Benzyloxy (Temporary Protection): Protects the phenol during nucleophilic additions to the aldehyde (e.g., Grignard, Wittig). It is cleaved via catalytic hydrogenation (

) or Lewis acids ( -

C3-Ethoxy (Permanent/Semi-Permanent): Remains stable during benzyl deprotection, maintaining the electronic donation required for biological activity or fluorescence properties in the final scaffold.

Mechanistic Pathway Diagram[1]

Caption: Figure 1. Strategic workflow showing the orthogonal protection strategy. The benzyl group allows aldehyde modification before enabling cyclization.

Experimental Protocols

Protocol A: Scalable Synthesis of this compound

Rationale: This protocol uses a Williamson ether synthesis optimized for mono-alkylation of the phenol without affecting the aldehyde or the ethoxy group.

Reagents:

-

3-Ethoxysalicylaldehyde (1.0 eq)[1]

-

Benzyl Bromide (1.0 - 1.1 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq)[2] -

Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxysalicylaldehyde (e.g., 3.00 g, 18.1 mmol) in anhydrous DMF (30 mL).

-

Note: Acetone can be used for easier workup, but DMF often provides faster kinetics for hindered phenols.

-

-

Base Addition: Add anhydrous

(5.00 g, 36.2 mmol) in a single portion. Stir the suspension at room temperature for 15 minutes to generate the phenoxide anion. Color change to bright yellow/orange is typical. -

Alkylation: Add Benzyl Bromide (2.15 mL, 18.1 mmol) dropwise via syringe over 10 minutes.

-

Critical: Avoid large excess of benzyl bromide to prevent difficult downstream purification.

-

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (

) should disappear, and the less polar product ( -

Workup:

-

Purification: If the product is not a clean solid, purify via flash column chromatography (

, Hexane/EtOAc gradient 95:5 to 80:20).-

Yield Expectation: 90–95% (Viscous brown oil or solid).

-

Protocol B: Knoevenagel Condensation to Cinnamic Acid Derivatives

Rationale: This step utilizes the aldehyde to build the carbon skeleton while keeping the phenol protected.

Reagents:

-

This compound (1.0 eq)

-

Malonic Acid (1.2 eq)

-

Base: Piperidine (0.1 eq)

-

Solvent: Pyridine (5–10 volumes)

Procedure:

-

Dissolve the aldehyde and malonic acid in pyridine.

-

Add catalytic piperidine.

-

Heat to 80–100°C for 4 hours. Carbon dioxide evolution indicates decarboxylation.

-

Workup: Pour into cold dilute HCl (1M) to precipitate the cinnamic acid derivative.

-

Result: (E)-3-(2-(benzyloxy)-3-ethoxyphenyl)acrylic acid. This intermediate allows for amide coupling (drug synthesis) or deprotection-cyclization to coumarins.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Protocol A | Moisture in solvent/base | Ensure |

| O-Alkylation vs C-Alkylation | Solvent polarity | Use polar aprotic solvents (DMF, DMSO) to favor O-alkylation. |

| Incomplete Deprotection | Catalyst poisoning | When removing Benzyl (Protocol C, not shown), ensure S/P poisons are absent. Use |

| Aldehyde Oxidation | Air exposure | Store the aldehyde under Argon/Nitrogen at 4°C. |

References

-

Kayembe, R. U. (2019). Design, synthesis and evaluation of novel peptidomimetics as HIV-1 protease inhibitors. Rhodes University. (Source of specific synthesis protocol for Compound 96c).

-

BenchChem. (2025).[3][5][6] Technical Support Center: Synthesis of 2-[3-(benzyloxy)phenyl]benzaldehyde. (General protocols for benzyloxy-benzaldehyde handling).

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Benzyl/Ethyl orthogonality).

-

Cheméo. Benzaldehyde, 3-ethoxy-2-hydroxy- Chemical Properties. (Physical data for the precursor).

Sources

- 1. Benzaldehyde, 3-ethoxy-2-hydroxy- [webbook.nist.gov]

- 2. 2-(2-{2-[2-(Dibromomethyl)phenoxy]ethoxy}benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Protocol for the Purification of 2-(Benzyloxy)-3-ethoxybenzaldehyde

Introduction & Mechanistic Overview

2-(Benzyloxy)-3-ethoxybenzaldehyde is a highly valued intermediate in the synthesis of novel peptidomimetics, specialized Schiff base ligands, and biologically active coordination complexes, including candidates for HIV-1 protease inhibition[1],[2]. The compound is traditionally synthesized via a Williamson ether synthesis, which involves the base-catalyzed O-alkylation of 3-ethoxysalicylaldehyde using benzyl bromide[1],[3].

While the synthesis is highly efficient, the crude reaction mixture invariably contains unreacted starting materials—specifically the highly reactive, non-polar benzyl bromide and the unreacted phenolic precursor, 3-ethoxysalicylaldehyde—alongside inorganic halide salts. To ensure downstream synthetic integrity, a rigorous, self-validating purification protocol is required. This guide outlines a dual-phase purification strategy: a chemically-selective liquid-liquid extraction followed by a polarity-driven gradient silica gel column chromatography.

Experimental Workflow

Experimental workflow for the purification of this compound.

Phase 1: Reaction Quenching & Liquid-Liquid Extraction

Causality & Scientific Rationale: The fundamental principle of this extraction phase relies on the pKa difference between the target ether and the unreacted starting material. 3-Ethoxysalicylaldehyde contains a free phenolic hydroxyl group (pKa ~8.5). By washing the organic layer with a 10% aqueous NaOH solution, the unreacted phenol is selectively deprotonated into a water-soluble sodium phenoxide salt. This effectively partitions the impurity into the aqueous waste, leaving the non-ionizable target ether and unreacted benzyl bromide in the organic phase[1].

Step-by-Step Methodology:

-

Reaction Quenching: Upon completion of the reaction (verified via TLC), cool the mixture to ambient temperature. Dilute the reaction mixture with distilled water (approx. 5 volumes relative to the reaction solvent) to precipitate the organic components.

-

Primary Organic Extraction: Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (e.g., 3 × 50 mL for a 15-20 mmol scale) to the aqueous mixture. Transfer to a separatory funnel, agitate gently, vent to release pressure, and separate the organic layer.

-

Alkaline Wash (Critical Step): Wash the combined organic layers with 10% aqueous NaOH (2 × 30 mL). Note: Vigorous shaking is recommended here to ensure complete deprotonation of any residual 3-ethoxysalicylaldehyde[1].

-

Neutralization & Brine Wash: Wash the organic phase with distilled water (1 × 30 mL) to remove residual alkalinity, followed by saturated aqueous NaCl (brine, 1 × 30 mL) to pre-dry the organic layer and reduce emulsion formation.

-

Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Magnesium Sulfate (MgSO₄) and stir for 10 minutes. Filter the suspension and concentrate the filtrate under reduced pressure (rotary evaporator) at 35°C to yield a crude, brown viscous liquid[1].

Phase 2: Silica Gel Column Chromatography

Causality & Scientific Rationale: Following extraction, the primary remaining impurity is unreacted benzyl bromide. Benzyl bromide is highly non-polar and lacks hydrogen-bonding capabilities, whereas the target compound, this compound, is moderately polar due to its aldehyde and ether moieties. A gradient elution strategy is employed: starting with a highly non-polar solvent system flushes the benzyl bromide near the solvent front, while a subsequent increase in polarity selectively elutes the target compound.

Logical flowchart of the gradient silica gel chromatography separation principle.

Step-by-Step Methodology:

-

Column Preparation: Slurry-pack a glass chromatography column with Silica Gel (230–400 mesh) using pure Hexanes. Top the silica bed with a 1 cm layer of clean sea sand to protect the stationary phase from disturbance.

-

Sample Loading: Dissolve the crude viscous liquid in a minimal volume of DCM (1–2 mL). Apply the solution evenly to the top of the sand bed using a Pasteur pipette. Allow the sample to absorb into the silica, then rinse the sides of the column with 1 mL of Hexanes.

-

Elution Step 1 (Impurity Removal): Elute the column with 2 column volumes (CV) of a 95:5 Hexanes:EtOAc mixture. Monitor the fractions via TLC (UV 254 nm). Benzyl bromide will elute rapidly near the solvent front.

-

Elution Step 2 (Product Isolation): Gradually increase the mobile phase polarity to 80:20 Hexanes:EtOAc. Collect fractions in test tubes.

-

Fraction Analysis: Spot the collected fractions on a silica TLC plate. The target this compound will appear as a distinct UV-active spot at an R_f of ~0.60. It will also stain positively with KMnO₄ due to the oxidizable benzylic and aldehyde groups.

-

Final Isolation: Pool all fractions containing the pure product and concentrate under reduced pressure to afford the purified compound.

Quantitative Data & Characterization Parameters

The following table summarizes the expected quantitative metrics and physical properties of the purified compound to ensure self-validation of the protocol[1].

| Parameter | Value / Specification |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.30 g/mol |

| Physical Appearance | Brown to yellow viscous liquid |

| Typical Yield | 85% – 93% |

| TLC Solvent System | 80:20 Hexanes : Ethyl Acetate |

| Product R_f Value | ~0.60 |

| Benzyl Bromide R_f Value | ~0.90 |

| IR Spectroscopy (Ʋmax) | 1683 cm⁻¹ (C=O stretching) |

References

-

Title: Design, synthesis and evaluation of novel peptidomimetics compounds as HIV-1 protease inhibitors Source: core.ac.uk URL: 1

-

Title: Synthesis, Spectral Characterization and Biological, DNA Binding, Molecular Docking and ADMET Studies of a New Benzyl (Z) Source: impactfactor.org URL: 2

-

Title: Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media Source: researchgate.net URL: 3

Sources

catalytic conversion of 2-(benzyloxy)-3-ethoxybenzaldehyde

Application Note: Catalytic Valorization of 2-(Benzyloxy)-3-ethoxybenzaldehyde

Part 1: Executive Summary & Strategic Context

Subject: Chemoselective Catalytic Transformations of this compound.

Overview: this compound is a high-value pharmacophore scaffold, structurally analogous to intermediates used in the synthesis of antiepileptics (e.g., Lacosamide derivatives) and ethoxy-substituted isoquinoline alkaloids.[1] Its core value lies in the 3-ethoxy-2-hydroxyphenyl motif, protected here by a benzyl group.[1]

The Challenge (The Selectivity Cliff): The primary challenge in catalytically converting this molecule is chemoselectivity .[1] The molecule contains two reducible functionalities sensitive to similar conditions:[2][3][4]

-

The Aldehyde (C=O): The target for functionalization (amination, reduction).[1][5]

-

The Benzyl Ether (C-O-Bn): A protecting group liable to undergo hydrogenolysis (cleavage) under standard hydrogenation conditions (e.g., Pd/C, H₂).[1]

Scope of this Guide: This application note provides protocols for navigating this selectivity cliff. We detail three distinct catalytic pathways:

-

Chemoselective Transfer Hydrogenation (CTH): Reducing the aldehyde to an alcohol without cleaving the benzyl group.

-

Catalytic Reductive Amination: Installing an amine handle while preserving the protecting group.

-

Tandem Hydrogenation/Hydrogenolysis: Deliberate "one-pot" full reduction to the deprotected phenol.

Part 2: Visualizing the Reaction Pathways

The following decision tree illustrates the catalyst-dependent product divergence.

Figure 1: Catalyst selection determines the fate of the benzyl protecting group during aldehyde conversion.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Chemoselective Transfer Hydrogenation (CTH)

Target: Reduction of aldehyde to alcohol preserving the benzyl ether.[1]

Rationale: Standard hydrogenation with Pd/C often cleaves benzyl ethers. To avoid this, we utilize Iridium-catalyzed Transfer Hydrogenation using isopropanol (IPA) as the hydrogen source.[1] This method is kinetically favored for C=O reduction over C-O hydrogenolysis.

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Catalyst: [Cp*Ir(H₂O)(bpy)]SO₄ (0.5 mol%) – Commercially available or prepared in situ.[1]

-

H-Donor/Solvent: Isopropanol (IPA) / Water (1:1 v/v).[1]

-

Base: None required (Neutral conditions preserve sensitive functionalities).

Step-by-Step Methodology:

-

Charge: In a 20 mL reaction vial, dissolve this compound (256 mg, 1.0 mmol) in 5 mL of degassed IPA.

-

Catalyst Addition: Add the Iridium catalyst (0.5 mol%, ~2-3 mg).

-

Reaction: Heat the mixture to 80°C under an argon atmosphere. Stir vigorously for 4–6 hours.

-

In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to room temperature. Evaporate IPA under reduced pressure.

-

Purification: Dissolve residue in DCM, wash with brine, dry over Na₂SO₄, and concentrate.

-

Expected Yield: >90% isolated yield of 2-(benzyloxy)-3-ethoxybenzyl alcohol.[1]

Data Summary:

| Parameter | Value |

|---|---|

| Catalyst Load | 0.5 mol% |

| Temperature | 80°C |

| Selectivity | >99% (Alcohol vs. Phenol) |

| TOF (Turnover Freq) | ~50 h⁻¹ |[1]

Protocol B: Catalytic Reductive Amination (Pt/C)

Target: Synthesis of Benzylamine derivatives without debenzylation.

Rationale: Palladium (Pd) is excellent for debenzylation.[1] Therefore, for retaining the benzyl group during reductive amination, Platinum on Carbon (Pt/C) is the preferred heterogeneous catalyst.[1] Pt is less active toward hydrogenolysis of benzyl ethers under mild pressures.

Reagents:

-

Substrate: this compound (1.0 mmol).[1]

-

Amine: Cyclopropylamine (1.2 equiv) – Model amine.[1]

-

Catalyst: 5% Pt/C (sulfided form preferred to poison hydrogenolysis sites), 5 wt% loading.[1]

-

Solvent: Methanol (anhydrous).[1]

-

Hydrogen Source: H₂ balloon (1 atm).[1]

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, mix the aldehyde and amine in Methanol (10 mL). Add 4Å molecular sieves (activated) to scavenge water.[1] Stir for 2 hours at RT to ensure imine formation (verify by ¹H NMR: disappearance of CHO peak at ~10.4 ppm, appearance of CH=N at ~8.5 ppm).

-

Hydrogenation: Filter off sieves (if necessary for stirring) or add catalyst directly if using a shaker. Add 5% Pt/C (20 mg).[1]

-

Purge: Cycle vacuum/Nitrogen (3x), then vacuum/Hydrogen (3x).

-

Reaction: Stir under H₂ (1 atm) at 25°C for 12 hours.

-

Critical Warning: Do not heat. Elevated temperatures (>40°C) with Pt/C can initiate debenzylation.[1]

-

-

Filtration: Filter the catalyst through a Celite pad. Caution: Spent catalyst is pyrophoric.

-

Workup: Concentrate the filtrate.

-

Salt Formation: Redissolve in Et₂O and add HCl/Ether to precipitate the amine hydrochloride salt for stability.

Protocol C: Tandem Hydrogenolysis (Debenzylation)

Target: 3-Ethoxysalicylaldehyde or 3-Ethoxy-2-hydroxybenzyl alcohol.[1]

Rationale: If the goal is to remove the benzyl group to access the free phenol (e.g., for further derivatization at the 2-position), Pd/C is the catalyst of choice.[1]

Reagents:

-

Catalyst: 10% Pd/C (10 wt% loading).

-

Solvent: Ethanol/Ethyl Acetate (1:1).[1]

-

Additive: Acetic Acid (1-2 drops) accelerates hydrogenolysis.[1]

Methodology:

-

Dissolve substrate in solvent.[4] Add Pd/C.

-

Hydrogenate at 3–5 bar (45–75 psi) H₂ pressure.

-

Reaction time: 4–8 hours.

-

Note: Under these conditions, the aldehyde may also reduce to the methyl group (hydrogenolysis of the benzylic alcohol) or the alcohol.[1] To stop at the aldehyde-phenol stage is difficult catalytically; usually, the benzyl alcohol-phenol is obtained.

Part 4: References & Authority

-

Wang, R., et al. (2018). "Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal-Ligand Bifunctional Catalyst [Cp*Ir(2,2′-bpyO)(H2O)]."[1][8] The Journal of Organic Chemistry.

-

Gurunadham, G., & Raju, R. M. (2015). "New and alternate synthesis of lacosamide."[1] Journal of Chemical and Pharmaceutical Research.

-

Relevance: Provides context on the synthesis of ethoxy/methoxy-substituted benzylamine intermediates relevant to Lacosamide analogs.

-

-